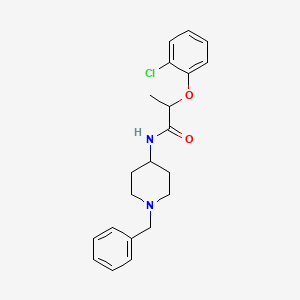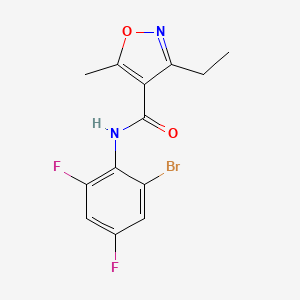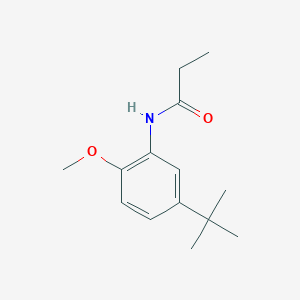
N-(5-tert-butyl-2-methoxyphenyl)propanamide
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)propanamide, also known as tBMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 2-methoxyphenylpropanamide and has a tert-butyl group attached to the 5th position of the phenyl ring.
Applications De Recherche Scientifique
TBMPA has been found to have various scientific research applications. One of the most significant applications is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. Specifically, N-(5-tert-butyl-2-methoxyphenyl)propanamide has been found to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This modulation of the GABA-A receptor activity has been shown to have potential therapeutic applications for the treatment of anxiety, insomnia, and other neurological disorders.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)propanamide involves its interaction with the GABA-A receptor. Specifically, N-(5-tert-butyl-2-methoxyphenyl)propanamide binds to a site on the receptor known as the benzodiazepine site, which is distinct from the GABA binding site. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity in the brain. The exact mechanism by which N-(5-tert-butyl-2-methoxyphenyl)propanamide enhances the activity of the GABA-A receptor is not fully understood, but it is thought to involve changes in the conformation of the receptor protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-tert-butyl-2-methoxyphenyl)propanamide are primarily related to its modulation of the GABA-A receptor activity. This modulation leads to increased inhibition of neuronal activity in the brain, which can have various effects on behavior and physiology. For example, N-(5-tert-butyl-2-methoxyphenyl)propanamide has been shown to have anxiolytic and sedative effects in animal models, which are likely related to its modulation of the GABA-A receptor activity. Additionally, N-(5-tert-butyl-2-methoxyphenyl)propanamide has been shown to have anticonvulsant properties, which may be related to its ability to enhance the inhibitory activity of the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)propanamide for lab experiments is its specificity for the GABA-A receptor. Unlike other compounds that modulate the activity of the GABA-A receptor, N-(5-tert-butyl-2-methoxyphenyl)propanamide binds specifically to the benzodiazepine site, which allows for more precise modulation of receptor activity. Additionally, N-(5-tert-butyl-2-methoxyphenyl)propanamide has relatively low toxicity and is stable under standard lab conditions. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)propanamide is its relatively low potency compared to other compounds that modulate the GABA-A receptor. This may limit its usefulness in certain experiments where higher levels of receptor modulation are required.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)propanamide. One area of interest is the development of more potent analogs of N-(5-tert-butyl-2-methoxyphenyl)propanamide that can more effectively modulate the activity of the GABA-A receptor. Additionally, further studies are needed to elucidate the exact mechanism by which N-(5-tert-butyl-2-methoxyphenyl)propanamide enhances the activity of the receptor. This could lead to the development of more targeted therapeutics for neurological disorders that involve dysfunction of the GABAergic system. Finally, studies are needed to explore the potential applications of N-(5-tert-butyl-2-methoxyphenyl)propanamide in other fields, such as drug discovery and chemical biology.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-6-13(16)15-11-9-10(14(2,3)4)7-8-12(11)17-5/h7-9H,6H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJNJCRSNBINFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



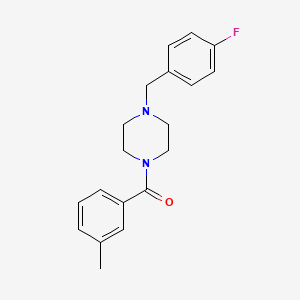
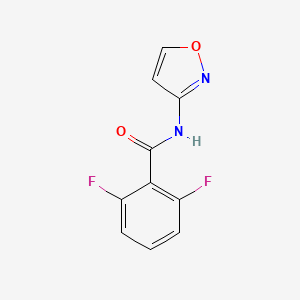

![N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433117.png)
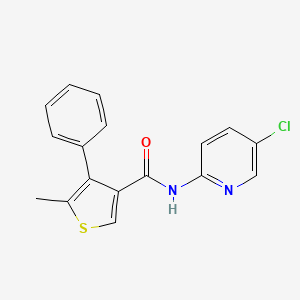
![1-ethyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4433147.png)
![N-[3-(acetylamino)phenyl]cyclopentanecarboxamide](/img/structure/B4433155.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)
